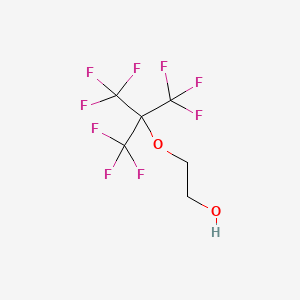

2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol

Descripción

2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is a fluorinated ether-alcohol characterized by a highly fluorinated propan-2-yl core substituted with an ethoxyethanol chain. This structure imparts unique physicochemical properties, including high thermal stability, lipophilicity, and reduced polarity compared to hydroxyl-containing analogs like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The compound’s ether linkage distinguishes it from traditional fluorinated alcohols, altering its hydrogen-bonding capacity and acidity while enhancing solubility in non-polar media. Its synthesis typically involves nucleophilic substitution or etherification reactions using fluorinated precursors, as seen in analogous compounds (e.g., ).

Propiedades

Fórmula molecular |

C6H5F9O2 |

|---|---|

Peso molecular |

280.09 g/mol |

Nombre IUPAC |

2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyethanol |

InChI |

InChI=1S/C6H5F9O2/c7-4(8,9)3(5(10,11)12,6(13,14)15)17-2-1-16/h16H,1-2H2 |

Clave InChI |

XISSHFNOHRIJEH-UHFFFAOYSA-N |

SMILES canónico |

C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol typically involves the reaction of hexafluoroacetone with ethylene glycol in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is utilized in several scientific research fields:

Mecanismo De Acción

The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. Its high polarity allows it to disrupt hydrogen bonds in proteins, leading to denaturation or stabilization of specific conformations. In chemical reactions, its electron-withdrawing fluorine atoms enhance its reactivity and facilitate various transformations .

Comparación Con Compuestos Similares

Key Research Findings

Acidity and Reactivity : Fluorinated alcohols like HFIP exhibit superior HBD strength due to cooperative aggregation, enabling solvent-assisted reactions (e.g., oxidations ). The target compound’s ether linkage may limit such effects but improve thermal stability.

Biological Applications : Fluorinated ethers are increasingly used in drug design for enhanced metabolic stability (e.g., ). The target compound’s structure could optimize pharmacokinetics in bioactive molecules.

Actividad Biológica

The compound 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol , also known as a perfluoroalkyl substance (PFAS), is part of a larger class of chemicals that have garnered attention due to their unique properties and potential biological activities. This article delves into the biological activity of this compound, exploring its chemical structure, biological effects, and relevant research findings.

Molecular Characteristics

- Chemical Formula: CHFO

- Molecular Weight: 220.04 g/mol

- CAS Number: 382-24-1

The compound features a complex structure characterized by multiple fluorinated groups which contribute to its stability and bioactivity. The hexafluoroisopropanol moiety is particularly significant in determining its interaction with biological systems.

Research indicates that PFAS compounds like 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol can affect various biological pathways:

- Endocrine Disruption: PFAS are known to interfere with hormonal functions in humans and wildlife. This disruption can lead to reproductive and developmental issues.

- Cytotoxicity: Studies have demonstrated that certain PFAS exhibit cytotoxic effects on human cell lines, indicating potential risks for organ systems such as the liver and immune system .

- Cardiotoxicity: Recent investigations have highlighted the cardiotoxic potential of PFAS, showing that exposure can alter cardiac function in vitro .

In Vitro Studies

A comprehensive study assessed the bioactivity of several PFAS compounds using human-induced pluripotent stem cell (iPSC)-derived models. The findings revealed that:

- Cell-Specific Responses: Different cell types exhibited varying sensitivities to PFAS exposure. For instance, cardiomyocytes showed significant alterations in calcium flux and contractility when exposed to certain concentrations of PFAS .

- Concentration-Response Relationships: The study utilized a range of concentrations (0.1–100 μM) to establish dose-dependent effects on human cells .

Case Study 1: Hepatotoxicity Assessment

In a controlled experiment involving primary human hepatocytes, researchers evaluated the hepatotoxic effects of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol. Results indicated a significant increase in liver enzyme levels at higher concentrations (above 50 μM), suggesting potential liver damage associated with exposure.

Case Study 2: Cardiovascular Impact

A population-based study examined the cardiotoxic effects of various PFAS on iPSC-derived cardiomyocytes from multiple donors. It was found that 46 out of 56 tested PFAS exhibited concentration-dependent effects on cardiac function parameters such as beat frequency and repolarization dynamics .

Toxicological Profile

The toxicological profile of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol indicates several safety concerns:

| Hazard Codes | T |

|---|---|

| Risk Statements | 23/24/25 |

| Safety Statements | 36/37/39-45 |

| Hazard Note | Toxic |

These findings underscore the necessity for caution in handling this compound due to its potential health risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.